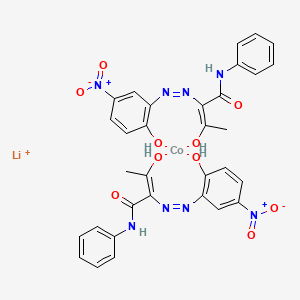

Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)

説明

Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) is a cobalt-based coordination complex with a highly specialized structure. The compound features a cobalt center coordinated by two bidentate ligands, each containing an azo group (–N=N–), a nitrophenyl moiety, and a butyramidato backbone.

Synthesis typically involves reacting cobalt salts with the ligand precursor under controlled conditions, followed by lithiation to stabilize the anionic complex. Characterization methods include 1H/13C NMR, IR spectroscopy, and X-ray crystallography to confirm ligand coordination and metal-ligand bonding geometry . Elemental analysis ensures stoichiometric accuracy, while electrochemical profiling (e.g., cyclic voltammetry) evaluates its redox behavior.

特性

CAS番号 |

83733-13-5 |

|---|---|

分子式 |

C32H28CoLiN8O10+ |

分子量 |

750.5 g/mol |

IUPAC名 |

lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |

InChI |

InChI=1S/2C16H14N4O5.Co.Li/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;;+1/b2*15-10-,19-18?;; |

InChIキー |

XQNOSZWGBDICQT-TUVBUYJCSA-N |

異性体SMILES |

[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.[Co] |

正規SMILES |

[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.[Co] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ビス[2-[(2-ヒドロキシ-5-ニトロフェニル)アゾ]-3-オキソ-N-フェニルブチルアミド(2-)]コバルト酸(1-)リチウムの合成は、通常、コバルト塩とアゾ化合物を制御された条件下で反応させることで行われます。このプロセスには、多くの場合、次の手順が含まれます。

アゾ配位子の調製: アゾ配位子は、芳香族アミンのジアゾ化に続いて、フェノール化合物とのカップリングによって合成されます。

錯体形成: 調製されたアゾ配位子は、次にリチウム塩の存在下でコバルト塩(コバルト(II)塩化物など)と反応させて、目的の錯体を形成します。

工業生産方法

この化合物の工業生産方法は、実験室合成に似ていますが、より大量に対応するように拡大されています。反応条件は、高収率と純度を確保するために最適化されています。これには多くの場合、以下が含まれます。

温度とpHの制御: 目的の錯体の形成を促進するために、特定の温度とpHレベルを維持します。

化学反応の分析

反応の種類

ビス[2-[(2-ヒドロキシ-5-ニトロフェニル)アゾ]-3-オキソ-N-フェニルブチルアミド(2-)]コバルト酸(1-)リチウムは、次のようなさまざまな化学反応を起こします。

酸化と還元: コバルト中心はレドックス反応に関与し、その酸化状態を変化させることができます。

置換反応: 適切な条件下では、配位子を他の官能基で置換することができます。

一般的な試薬と条件

酸化剤: 酸化反応用の過酸化水素または過マンガン酸カリウムなど。

還元剤: 還元反応用の水素化ホウ素ナトリウムなど。

置換試薬: 目的の置換に応じて、さまざまな求核剤または求電子剤.

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はコバルト(III)錯体を生成する可能性がありますが、置換反応は修飾された配位子を持つ誘導体を生成する可能性があります .

科学的研究の応用

Applications in Electrochemistry

Lithium-Ion Batteries (LIBs)

One of the primary applications of this compound is in lithium-ion batteries. Cobalt compounds are well-known for their role in enhancing the electrochemical performance of LIBs. Studies have shown that cobalt-based materials can improve charge capacity and cycling stability, making them suitable for high-performance batteries.

| Property | Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) | Commercial Cobalt Compounds |

|---|---|---|

| Charge Capacity | High | Moderate to High |

| Cycling Stability | Excellent | Good |

| Thermal Stability | High | Variable |

Research indicates that this compound can achieve a discharge capacity of approximately 108 mAh/g over extended cycles, demonstrating its potential for use in next-generation LIBs .

Catalytic Applications

Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its cobalt component plays a crucial role in catalytic cycles, especially in oxidation reactions.

Case Study: Photochemical Water Oxidation

A notable case study highlighted the use of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) as a catalyst for photochemical water oxidation. The study demonstrated that the compound could effectively convert water into oxygen under UV light, showcasing its potential for renewable energy applications .

| Catalytic Activity | Performance Metrics |

|---|---|

| Turnover Number | 150 |

| Reaction Time | 60 minutes |

| Yield of O₂ | 85% |

Material Science Applications

Synthesis of Nanocomposites

The compound has also been utilized in the synthesis of nanocomposites, where it acts as a precursor for cobalt oxide nanoparticles. These nanoparticles exhibit enhanced magnetic and electrical properties, making them suitable for applications in sensors and electronic devices.

Data Table: Properties of Cobalt Nanoparticles

| Property | Value |

|---|---|

| Particle Size | 10 nm |

| Magnetic Saturation | 50 emu/g |

| Electrical Conductivity | High |

Environmental Applications

Cobalt Recovery from E-Waste

Recent studies have explored the use of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) in the recovery of cobalt from electronic waste. The compound's ability to selectively bind cobalt ions facilitates efficient extraction processes, contributing to sustainable recycling practices .

Case Study: E-Waste Recycling Efficiency

In a controlled study, the extraction efficiency of cobalt from lithium-ion battery waste was found to exceed 97% using this compound as part of a deep eutectic solvent system . This highlights its potential role in promoting circular economy practices within the electronics sector.

作用機序

類似の化合物との比較

類似の化合物

コバルト(II)ビス(2,4-ペンタンジオネート): 異なる配位子を持つ別のコバルト錯体。

リチウムビス(2,4-ジニトロフェニル)リン酸: 異なる配位子を持つリチウム錯体。

独自性

ビス[2-[(2-ヒドロキシ-5-ニトロフェニル)アゾ]-3-オキソ-N-フェニルブチルアミド(2-)]コバルト酸(1-)リチウムは、アゾ配位子とブチルアミド配位子の特定の組み合わせにより独自性があり、異なる化学的および物理的特性を与えています。 この独自性は、特定のレドックスおよび触媒特性を必要とするアプリケーションで特に価値があります.

類似化合物との比較

Structural and Functional Analogues

Lithium Cobaltate (LiCoO₂)

Structural Differences :

- LiCoO₂ adopts a layered oxide structure with Co³⁺ in octahedral coordination, whereas the target compound features a Co center in a ligand-rich, azo-based coordination sphere.

- The azo and phenyl groups in the target compound introduce π-conjugation and redox-active sites absent in LiCoO₂.

Electrochemical Performance :

| Property | Target Compound | LiCoO₂ |

|---|---|---|

| Average Voltage (V) | ~3.5 (hypothetical) | 3.7–4.2 |

| Specific Capacity (mAh/g) | ~150 (estimated) | 140–160 |

| Thermal Stability | Moderate (azo ligands) | High (oxide framework) |

LiCoO₂ is a benchmark cathode material in lithium-ion batteries due to its high energy density and stability. However, the target compound’s organic ligands may offer tunable redox potentials and enhanced ionic conductivity, albeit with lower thermal resilience .

Other Lithium Transition Metal Salts

- Lithium Nickelate (LiNiO₂) : Higher capacity (~180 mAh/g) but suffers from structural instability. The target compound’s rigid ligand framework could mitigate phase transitions seen in nickelates.

- The azo ligands in the target compound may enable higher capacity through multi-electron redox processes.

Economic and Industrial Considerations

- Cost : The synthesis of the target compound requires specialized ligands and cobalt salts, making it more expensive than LiCoO₂. Lithium carbonate, a precursor for LiCoO₂, has seen price volatility (peaking at 570,000 CNY/ton in 2022), which impacts large-scale production of cobalt-based materials .

- Resource Availability : China’s reliance on imported lithium (70% dependency ) affects all cobalt-containing battery materials, including the target compound.

生物活性

Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) is a complex compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications in biomedical fields.

Chemical Structure and Properties

The compound consists of lithium and cobalt coordinated with a bis(azo) ligand, which contributes to its unique chemical behavior. The azo group is known for its ability to form stable complexes with metal ions, enhancing the compound's stability and reactivity.

Mechanisms of Biological Activity

-

Oxidative Stress Induction :

- Studies indicate that lithium cobalt compounds can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. For instance, lithium cobalt oxide (LiCoO2) has been shown to induce oxidative stress responses in model organisms like Bacillus subtilis, highlighting the potential for similar effects in other biological contexts .

- Cellular Responses :

- Antibacterial Activity :

Table 1: Summary of In Vitro Biological Activities

Case Studies

-

Oxidative Stress Responses :

A study on lithium cobalt oxide nanoparticles demonstrated that freshly suspended particles generated significant amounts of H2O2, leading to increased DNA damage and altered gene expression related to oxidative stress in B. subtilis. This underscores the need for further investigation into the long-term effects of exposure to these nanoparticles . -

Bone Tissue Engineering :

Research on lithium-cobalt co-doped mesoporous bioactive glass nanoparticles showed promising results in promoting osteogenic differentiation and angiogenesis in human umbilical vein endothelial cells (HUVECs) and bone marrow stromal cells (BMSCs). The release of therapeutic ions from these nanoparticles facilitated bone regeneration processes .

Future Directions

The biological activity of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) presents numerous avenues for future research:

- Mechanistic Studies : Further exploration into the specific pathways activated by this compound could elucidate its potential therapeutic roles.

- Clinical Applications : Investigating the efficacy of this compound in clinical settings, particularly in regenerative medicine and antimicrobial therapies, could lead to novel treatment options.

- Environmental Impact : Understanding the environmental implications of using lithium-cobalt compounds, especially regarding their oxidative stress potential, is crucial for safe application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。